Amino(5-ethylthiophen-2-yl)acetic acid
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Overview
Description
Amino(5-ethylthiophen-2-yl)acetic acid is a compound that belongs to the class of amino acids, characterized by the presence of an amino group and a carboxylic acid group attached to a thiophene ring The thiophene ring is a five-membered ring containing one sulfur atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino(5-ethylthiophen-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethylthiophene, which is commercially available or can be synthesized through various methods.
Amination: The thiophene ring is aminated using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Aldehydes: Formed through reduction.
Halogenated and Alkylated Derivatives: Formed through substitution.
Scientific Research Applications
Amino(5-ethylthiophen-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Amino(5-ethylthiophen-2-yl)acetic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to amino acid metabolism, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
Amino(5-methylthiophen-2-yl)acetic acid: Similar structure with a methyl group instead of an ethyl group.
Amino(5-phenylthiophen-2-yl)acetic acid: Contains a phenyl group, leading to different chemical properties.
Uniqueness: Amino(5-ethylthiophen-2-yl)acetic acid is unique due to the presence of the ethyl group, which influences its reactivity and interactions with other molecules. This structural variation can result in distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-amino-2-(5-ethylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C8H11NO2S/c1-2-5-3-4-6(12-5)7(9)8(10)11/h3-4,7H,2,9H2,1H3,(H,10,11) |
InChI Key |
FHEOHIHHPWPNBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(C(=O)O)N |
Origin of Product |
United States |
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